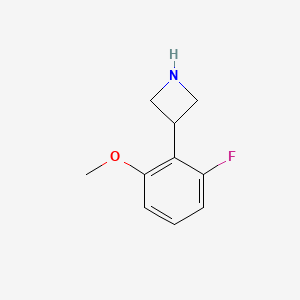
3-(2-Fluoro-6-methoxyphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-6-methoxyphenyl)azetidine: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which is attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-6-methoxyphenyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can lead to the formation of azetidines . Another method involves the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves scalable and efficient synthetic routes. One-pot reactions, microwave irradiation, and the use of solid supports like alumina are some of the techniques employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluoro-6-methoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or azetidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-methoxy-substituted azetidine derivatives, while reduction may produce simpler azetidine compounds.
Scientific Research Applications
3-(2-Fluoro-6-methoxyphenyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-methoxyphenyl)azetidine involves its interaction with molecular targets and pathways. The strained ring structure of azetidines allows for unique interactions with enzymes and receptors, potentially leading to biological effects. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target .
Comparison with Similar Compounds
- 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(3-Methoxyphenyl)azetidine hydrochloride
Comparison: 3-(2-Fluoro-6-methoxyphenyl)azetidine is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination imparts distinct chemical and physical properties compared to other azetidine derivatives. For instance, the trifluoromethyl group in 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride provides different electronic effects, while the methoxy group in 3-(3-Methoxyphenyl)azetidine hydrochloride influences solubility and reactivity differently.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-(2-fluoro-6-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H12FNO/c1-13-9-4-2-3-8(11)10(9)7-5-12-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
XQZUXNGAEWCULU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


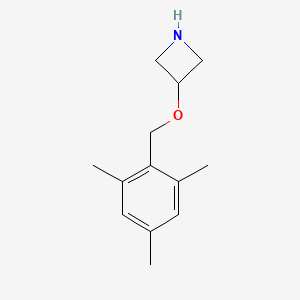
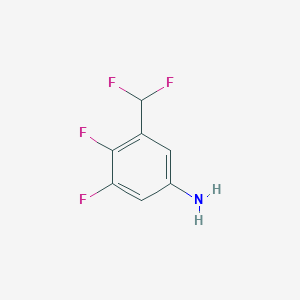
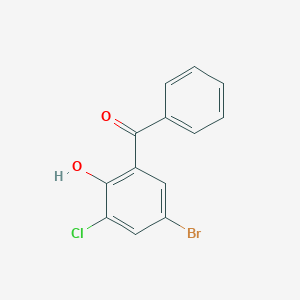
![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)
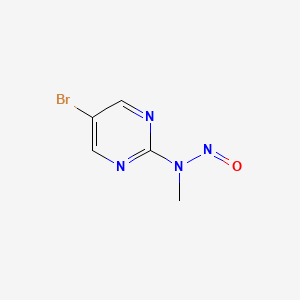

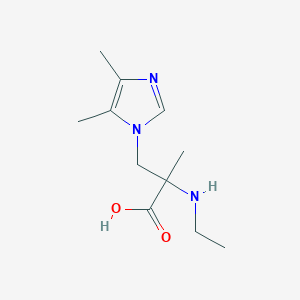
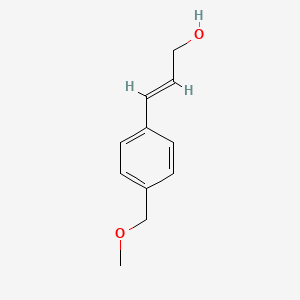
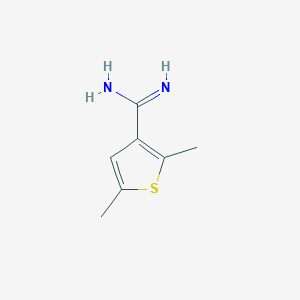
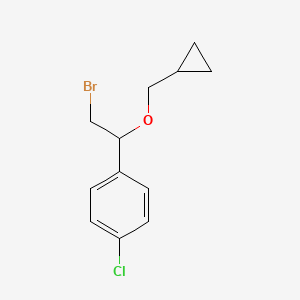
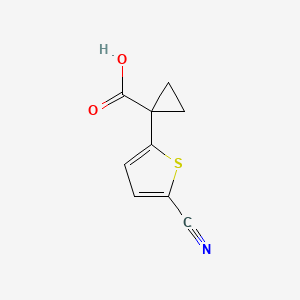
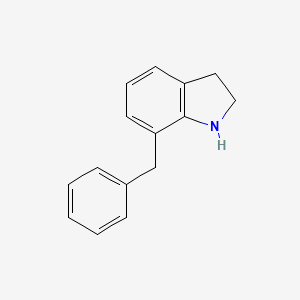
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)
